molecular formula C5H4BrF3N2 B6153684 3-bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole CAS No. 2384788-06-9

3-bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole

Cat. No. B6153684
CAS RN: 2384788-06-9
M. Wt: 229
InChI Key:
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Description

3-bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole (3Br-1M-4TF-1H-Py) is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound composed of a five-membered ring with one nitrogen atom, two carbon atoms and two bromine atoms. The compound is classified as a pyrazole due to its structure and is also known as a trifluoromethylpyrazole. 3Br-1M-4TF-1H-Py is a colorless crystalline solid and has a melting point of 102-104°C.

Scientific Research Applications

3Br-1M-4TF-1H-Py has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various heterocyclic compounds such as 1,2,4-triazol-5-yl-3-bromo-4-methyl-4-trifluoromethylpyrazole. It has also been used as a catalyst in the synthesis of 1,4-dihydropyridines. In addition, 3Br-1M-4TF-1H-Py has been used as a reagent in the synthesis of 1,2,3-triazole-4-carboxylic acid.

Mechanism of Action

3Br-1M-4TF-1H-Py is believed to act as an electrophile in the formation of heterocyclic compounds. The compound is believed to react with nucleophiles such as amines and alcohols to form a covalent bond. The reaction is believed to occur through a nucleophilic substitution mechanism, in which the nitrogen atom of the pyrazole ring acts as a nucleophile and attacks the electrophilic carbon atom of the reagent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3Br-1M-4TF-1H-Py have not been studied in detail. However, it is known that the compound is not toxic and does not have any adverse effects on humans or animals. In addition, it is believed to be non-carcinogenic and non-mutagenic.

Advantages and Limitations for Lab Experiments

The main advantage of using 3Br-1M-4TF-1H-Py in lab experiments is its low cost and easy availability. The compound is commercially available and can be purchased at a reasonable price. In addition, the compound is easy to handle and store, making it ideal for use in laboratory experiments. The main limitation of using 3Br-1M-4TF-1H-Py is its low reactivity. The compound is not as reactive as other reagents, making it difficult to use in some reactions.

Future Directions

There are several potential future directions for the use of 3Br-1M-4TF-1H-Py. One potential application is in the synthesis of heterocyclic compounds with specific properties, such as increased solubility or increased stability. Another potential application is in the synthesis of novel drugs or drug delivery systems. In addition, the compound could be used in the synthesis of polymers or other materials with specific properties. Finally, 3Br-1M-4TF-1H-Py could be used in the synthesis of catalysts for specific reactions.

Synthesis Methods

3Br-1M-4TF-1H-Py can be synthesized via a three-step process. First, 1-methyl-4-(trifluoromethyl)-1H-pyrazole (1M-4TF-1H-Py) is synthesized from 1,3-dibromo-2-fluorobenzene and 2-amino-5-methylpyridine. Second, 1M-4TF-1H-Py is reacted with bromine in acetic acid to form 3Br-1M-4TF-1H-Py. Finally, the compound is purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole involves the reaction of 3-bromo-1-methyl-1H-pyrazole with trifluoroacetic acid and acetic anhydride in the presence of a catalyst to yield the desired product.", "Starting Materials": [ "3-bromo-1-methyl-1H-pyrazole", "Trifluoroacetic acid", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Step 1: To a solution of 3-bromo-1-methyl-1H-pyrazole in acetic anhydride, add trifluoroacetic acid and a catalyst.", "Step 2: Heat the reaction mixture to reflux for several hours.", "Step 3: Allow the reaction mixture to cool and then pour it into water.", "Step 4: Extract the product with an organic solvent and purify it by column chromatography." ] }

CAS RN

2384788-06-9

Product Name

3-bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole

Molecular Formula

C5H4BrF3N2

Molecular Weight

229

Purity

95

Origin of Product

United States

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